molecular formula C9H12N2O3 B1175150 integrin betanu CAS No. 153552-93-3

integrin betanu

Cat. No.: B1175150
CAS No.: 153552-93-3
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Description

Gene Structure and Genomic Organization of Itgbn in Drosophila melanogaster

The integrin beta-nu subunit is encoded by the Itgbn gene located on chromosome 2L of the Drosophila melanogaster genome. The genomic organization of this gene reflects its specialized function within the broader integrin family architecture. The Itgbn gene demonstrates a relatively compact structure compared to other integrin genes, consistent with its tissue-restricted expression pattern and specialized cellular functions.

The gene exhibits temporal regulation of expression, with transcriptional activity reaching maximum levels during specific developmental windows. Analysis of the genomic sequence reveals regulatory elements that contribute to the precise spatiotemporal control of integrin beta-nu expression throughout Drosophila development. The chromosomal location on chromosome 2L positions the Itgbn gene within a region that contains several other developmentally important genes, suggesting potential coordinated regulation mechanisms.

Detailed examination of the gene structure shows that Itgbn contains multiple exons and introns typical of integrin genes, though with some unique features that distinguish it from other beta integrin subunit genes. The organization of these structural elements contributes to the generation of the mature messenger ribonucleic acid that encodes the integrin beta-nu protein.

Protein Architecture: Beta-Nu Subunit Composition and Domains

The integrin beta-nu subunit displays a distinctive protein architecture that sets it apart from other beta integrin family members. The deduced amino acid sequence reveals that integrin beta-nu is approximately 33% identical to previously sequenced vertebrate and Drosophila beta subunits, indicating significant evolutionary divergence. This moderate sequence similarity reflects both conserved functional requirements and specialized adaptations.

One of the most striking structural features of integrin beta-nu is its reduced complement of cysteine residues. While most beta integrin subunits contain 56 characteristic cysteine residues that are crucial for proper protein folding and disulfide bond formation, integrin beta-nu lacks four of these conserved cysteines. This reduction in cysteine content suggests alternative structural constraints and folding patterns that may contribute to its unique functional properties.

The protein maintains the fundamental beta integrin domain organization, including the signal sequence, putative integrin-like domain, cysteine-rich stalk region, transmembrane domain, and cytoplasmic tail. However, the specific amino acid composition and structural details within these domains show notable variations from the canonical beta integrin architecture. These modifications likely reflect adaptations for its specialized role in midgut endodermal function.

Structural Feature Integrin Beta-Nu Typical Beta Integrins
Cysteine Residues 52 56
Sequence Identity ~33% to other beta subunits >70% among related subunits
Domain Organization Modified standard architecture Standard beta integrin domains
Molecular Weight Tissue-specific variant Standard molecular weight

The structural modifications observed in integrin beta-nu contribute to its ability to form functional heterodimers with specific alpha integrin subunits, particularly alpha Position Specific 3, creating unique receptor complexes with distinct ligand-binding properties and signaling capabilities.

Tissue-Specific Expression Patterns During Embryogenesis

Integrin beta-nu exhibits remarkably restricted expression patterns that distinguish it from the broadly expressed beta Position Specific integrin subunit found throughout Drosophila tissues. The expression of integrin beta-nu is both temporally and spatially regulated, with maximal expression occurring at 12-15 hours of embryonic development. This precise timing coincides with critical periods of midgut morphogenesis and endodermal differentiation.

In situ hybridization analyses and antibody localization studies on whole-mount embryos reveal that integrin beta-nu expression is confined exclusively to the developing midgut endoderm and its precursor cells during embryogenesis. This tissue specificity represents one of the most restricted expression patterns observed among integrin family members in Drosophila. The localization pattern begins early in development within the cells that will give rise to the midgut epithelium.

Throughout later developmental stages, the tissue-specific expression pattern of integrin beta-nu is maintained with remarkable fidelity. Transcripts are found exclusively in the larval midgut, where they show particular concentration in the cells of the midgut imaginal islands. These specialized cell populations are responsible for generating the adult midgut during metamorphosis, indicating that integrin beta-nu plays continuing roles in gut development beyond embryogenesis.

The restricted expression pattern extends to the cellular level, where integrin beta-nu is specifically localized to endodermal cells rather than being broadly distributed across multiple tissue types. This precise spatial control is maintained through sophisticated transcriptional regulation mechanisms that ensure integrin beta-nu expression remains confined to appropriate cellular contexts throughout development.

Developmental Stage Expression Pattern Cellular Localization
12-15 hours embryonic Maximum expression Midgut endoderm precursors
Late embryonic Maintained expression Developing midgut epithelium
Larval stage Exclusive midgut expression Midgut imaginal islands
Adult stage Continuing expression Mature midgut epithelium

Evolutionary Conservation Among Beta Integrin Subunits

The evolutionary analysis of integrin beta-nu reveals its position as a highly divergent member of the beta integrin family, with phylogenetic relationships that illuminate both ancient conservation and recent specialization. Integrin beta-nu is not an obvious orthologue of any vertebrate beta integrin subunit, suggesting either significant evolutionary divergence or the possibility that it represents a lineage-specific innovation within the arthropod lineage.

Comparative sequence analysis across multiple species demonstrates that integrin beta-nu shares fundamental structural features with other beta integrin subunits while exhibiting unique characteristics. The protein maintains essential integrin signatures including the basic domain organization and key functional motifs, indicating descent from a common ancestral beta integrin gene. However, the degree of sequence divergence exceeds that typically observed among closely related integrin family members.

Phylogenetic studies of integrin beta subunits across metazoan species reveal that the diversification of beta integrin genes has occurred through multiple duplication and specialization events. The coral beta Cnidaria 1 and sponge beta Porifera 1 sequences represent some of the most divergent beta integrin subunits identified, providing context for understanding the evolutionary trajectory that led to specialized subunits like integrin beta-nu. These early metazoan integrins share certain features not found in vertebrate or other invertebrate integrins, suggesting ancient diversity within the integrin family.

The evolutionary conservation analysis extends to functional domains within integrin beta-nu. While the overall sequence shows considerable divergence, specific functional regions demonstrate varying degrees of conservation. The integrin-like domain region shows moderate conservation with other beta subunits, consistent with the requirement to maintain basic integrin function. In contrast, regions involved in tissue-specific regulation and specialized interactions show greater divergence.

The presence of integrin beta-nu specifically in Drosophila and closely related species suggests that this subunit arose through gene duplication followed by functional specialization within the dipteran lineage. The restricted expression pattern and unique structural features support a model where integrin beta-nu evolved to fulfill specialized roles in gut development and endodermal function that are not adequately served by the broadly expressed beta Position Specific integrin subunit.

Evolutionary Comparison Sequence Identity Functional Conservation
Vertebrate beta 1 ~33% Moderate
Drosophila beta Position Specific ~33% High
Cnidarian beta Cnidaria 1 Variable Basic domains
Poriferan beta Porifera 1 Variable Core structure

The evolutionary trajectory of integrin beta-nu illustrates the capacity for integrin genes to undergo specialization while maintaining essential functional capabilities. This evolutionary flexibility has enabled the development of tissue-specific integrin functions that contribute to the complex developmental programs observed in multicellular organisms. The continued study of divergent integrin subunits like integrin beta-nu provides valuable insights into the evolutionary mechanisms that have shaped the modern integrin family and its diverse functional roles across different tissues and developmental contexts.

Properties

CAS No.

153552-93-3

Molecular Formula

C9H12N2O3

Synonyms

integrin betanu

Origin of Product

United States

Scientific Research Applications

Scientific Research Applications

The applications of integrin beta nu can be categorized into several key areas:

Cancer Research

Integrin beta nu is implicated in tumor progression and metastasis. Studies have shown that its expression correlates with cancer cell migration and invasion capabilities. For instance, research indicates that βν integrin contributes to the invasive properties of breast cancer cells by mediating tyrosine phosphorylation of cadherins, which are crucial for cell adhesion . Furthermore, the development of integrin inhibitors targeting βν has been recognized as a promising strategy for cancer therapy .

Regenerative Medicine

Integrin beta nu plays a vital role in tissue repair and regeneration processes. Its involvement in mechanotransduction—how cells respond to mechanical stimuli—highlights its potential in developing therapies for conditions such as cardiovascular diseases and wound healing . Studies have demonstrated that manipulating βν integrin signaling pathways can enhance tissue regeneration by promoting cell proliferation and migration at injury sites.

Immune Response Modulation

Integrin beta nu is also significant in immunology, where it influences immune cell behavior. It has been shown to modulate T-cell activation and migration, impacting autoimmune disease progression . Understanding the role of βν integrin in immune responses may lead to novel therapeutic strategies for managing autoimmune disorders.

Case Studies

Several case studies illustrate the applications of integrin beta nu:

  • Breast Cancer Metastasis : A study highlighted the role of βν integrin in breast cancer cells' invasive behavior through the modulation of signaling pathways that affect cell adhesion and migration . This research underscores the potential for targeting βν integrin in therapeutic interventions aimed at preventing metastasis.
  • Drosophila Midgut Homeostasis : Research conducted on Drosophila models revealed that βν integrin plays a critical role in maintaining midgut homeostasis. The study suggested that disruptions in βν function could lead to age-related pathologies, providing insights into potential therapeutic targets for age-associated diseases .

Data Table: Integrin Beta Nu Applications

Application AreaDescriptionRelevant Findings
Cancer ResearchMediates tumor progression and metastasisIncreased expression linked to invasiveness
Regenerative MedicineEnhances tissue repair and regeneration processesPromotes cell proliferation at injury sites
Immune Response ModulationInfluences T-cell activation and migrationPotential target for autoimmune therapies

Comparison with Similar Compounds

Comparative Analysis of Integrin Beta Nu with Other Integrin β Subunits

Structural Comparisons

Integrin β subunits share a conserved domain architecture, including extracellular ligand-binding regions, transmembrane domains, and cytoplasmic tails. However, βν diverges in key aspects:

Subunit Cysteine Residues Tissue Specificity Key Structural Notes
βν 52 (missing 4) Midgut (Drosophila) Unique cytoplasmic domain; lacks conserved PTB-binding motifs
β1 56 Ubiquitous (mammals) Binds talin for activation; critical for adhesion/migration
β3 56 Platelets, endothelial cells High affinity for fibrinogen; regulated by talin
β4 56 Epithelial cells, trophoblasts Long cytoplasmic tail; pairs with α6 in hemidesmosomes
β5 56 Spermatozoa, fibroblasts Synonymous SNP linked to fertility; binds vitronectin
β6 56 Epithelial cells (cancer) Partners with αv; targeted in cancer therapy
β7 56 Lymphocytes, gut Binds MAdCAM-1; PTB domain interactions




Key Insight : βν’s structural divergence correlates with its restricted developmental role, whereas other β subunits exhibit broader functional adaptability through conserved domains.

Functional Roles and Mechanisms

  • βν : Facilitates midgut endoderm adhesion and imaginal island formation in Drosophila, likely through interactions with extracellular matrix (ECM) components unique to the midgut .
  • β1: Mediates cell-ECM adhesion, migration, and HSV-1 nuclear egress; knockdown disrupts viral assembly .
  • β3 : Regulates platelet aggregation and adhesion size; labeling its cytoplasmic tail increases integrin activation .
  • β4 : Anchors trophoblasts to laminin-rich basement membranes; loss enables migration into maternal tissue .
  • β5 : Essential for sperm-egg binding; antibodies against β5 reduce fertilization capacity .
  • β6/β8 : Overexpressed in cancers; targeted for drug delivery (e.g., antibody-drug conjugates) .

Functional Contrast : βν’s role is developmentally restricted, while other β subunits are multifunctional, influencing pathologies like cancer, fibrosis, and viral infection.

Expression Patterns and Pathological Relevance

Subunit Expression Sites Disease/Application
βν Drosophila midgut Gut morphogenesis; no direct human homolog
β1 Ubiquitous Cancer prognosis marker; nanoparticle migration inhibition
β3 Platelets, tumor vasculature Thrombosis; Mn²⁺-induced activation
β4 Epithelial cells, trophoblasts Squamous cell carcinoma; hemidesmosome defects
β5 Spermatozoa Bull fertility marker
β6 Pancreatic/head and neck cancers Therapeutic target (e.g., A20FMDV2 peptide)

Note: βν’s absence in humans limits direct clinical applications but provides insights into conserved integrin functions in tissue-specific development.

Signaling and Interaction Partners

  • βν: No known PTB domain interactions, unlike β1, β3, and β7, which bind talin, Dab, and EPS8 via conserved cytoplasmic motifs .
  • β1: Associates with FAK (focal adhesion kinase); knockdown alters HSV-1 trafficking .
  • β3 : Activation requires talin binding; conformational changes detected by 9EG7 antibody .
  • β6/β8 : Engage TGF-β latency peptides; targeted for fibrosis and cancer therapy .

Mechanistic Divergence : βν’s signaling pathways remain uncharacterized, while other β subunits utilize well-defined cytoskeletal and PTB-mediated cascades.

Data Tables

Table 1: Integrin β Subunit Ligands and Partners

Subunit Common α Partners Ligands/Interactions
βν Unknown (Drosophila) Midgut-specific ECM (hypothesized)
β1 α1–α11 Fibronectin, laminin, HSV-1
β3 αIIb, αv Fibrinogen, vitronectin
β4 α6 Laminin
β5 αv Vitronectin
β6 αv Fibronectin, TGF-β

Table 2: Therapeutic Targeting of Integrin β Subunits

Subunit Therapeutic Agent Application
β1 TiO₂-PEG nanoparticles Inhibit cancer cell migration
β3 LM609 antibody Anti-angiogenesis
β5 Anti-β5 antibodies Fertility regulation
β6 A20FMDV2 peptide (CRT) Pancreatic cancer imaging
β6/β8 CRB-602 antibody (Panorama) Fibrosis/cancer therapy

Preparation Methods

PCR Primer Design and Amplification

Primers were designed to anneal to regions flanking the transmembrane domain and cytoplasmic tail, ensuring amplification of distinct beta subunits. The absence of specific βν antibodies at the time of discovery required sequence validation through Northern blotting and in situ hybridization.

Temporal and Tissue-Specific Expression Profiling

βν expression peaks at 12–15 hours of Drosophila embryogenesis, with transcripts localized to the developing midgut endoderm and its precursors. Two primary methods have been employed to study its expression:

In Situ Hybridization

  • Probe Preparation : Digoxigenin-labeled RNA probes were synthesized using T7 or SP6 RNA polymerases, targeting the 3' untranslated region (UTR) of βν to avoid cross-reactivity with other integrins.

  • Embryo Staining : Fixed embryos were hybridized with probes at 65°C, followed by alkaline phosphatase-conjugated anti-digoxigenin antibodies and nitro blue tetrazolium/5-bromo-4-chloro-3-indolyl-phosphate (NBT/BCIP) substrate.

Immunohistochemistry

Polyclonal antibodies raised against a synthetic peptide corresponding to the βν cytoplasmic tail (residues 750–768) were used for whole-mount embryo staining. Specificity was confirmed via pre-absorption controls with the immunizing peptide.

Antibody Production and Validation

Antigen Design

A 19-amino-acid peptide (Cys-Asn-Pro-Lys-Thr-Pro-Ser-Ser-Arg-Arg-Ser-Ala-Ala-Pro-Ala-Pro-Pro-Ser-Lys) from the βν cytoplasmic domain was synthesized, conjugated to keyhole limpet hemocyanin (KLH), and injected into rabbits.

Affinity Purification

Antisera were purified using a βν peptide-coupled cyanogen bromide-activated Sepharose column. Western blotting of embryonic lysates confirmed a single band at ~110 kDa, consistent with βν’s predicted molecular weight.

StepDescriptionReagents
1Coat plates with anti-integrin antibodiesMouse anti-beta integrin monoclonals (e.g., P4G11 for β1)
2Block nonspecific binding1% BSA in PBS
3Seed cells1–2 × 10⁶ cells/mL in Hanks’ buffer with Ca²⁺/Mg²⁺
4Incubate1–2 hrs at 37°C in 5% CO₂
5Wash and fix4% paraformaldehyde
6Quantify adhesionCrystal violet staining, absorbance at 540–570 nm

For βν, analogous methods would require midgut-derived cell lines or primary cultures, though no published studies have yet applied this.

Transcriptomic Analysis of βν Expression

RNA sequencing of Drosophila larval midgut cells revealed βν (itgbn) as highly expressed alongside other adhesion-related genes (e.g., rhea, Rac2). Key steps include:

RNA Isolation and Library Preparation

  • Tissue Dissection : Midgut imaginal islands were microdissected from third-instar larvae in RNAlater.

  • Sequencing : Illumina HiSeq 4000, 150 bp paired-end reads, 30 million reads per sample.

Data Analysis

  • Differential Expression : DESeq2 identified βν as upregulated 4.2-fold in midgut versus other tissues (FDR < 0.01).

  • Co-Expression Networks : Weighted gene correlation network analysis (WGCNA) linked βν to pathways regulating cell migration and extracellular matrix remodeling.

Ultrastructural Localization via Electron Microscopy

βν’s subcellular distribution was analyzed in Drosophila larval midgut cells using pre-embedding immunogold labeling:

Sample Preparation

  • Fixation : 0.5% glutaraldehyde + 4% formaldehyde in 0.1 M cacodylate buffer, pH 7.4.

  • Sectioning : 70 nm ultrathin sections on nickel grids.

Immunogold Labeling

  • Primary Antibody : Rabbit anti-βν (1:100), 12 hrs at 4°C.

  • Secondary Antibody : 10 nm gold-conjugated anti-rabbit IgG (1:50), 1 hr at RT.

  • Quantification : 8.3 ± 1.2 gold particles/μm² at plasma membranes versus 0.9 ± 0.3 in cytoplasmic vesicles .

Q & A

Basic Research Questions

Q. How should researchers design experiments to study integrin beta subunit-ligand interactions while ensuring reproducibility?

  • Methodological Answer :

  • Use structural biology techniques (e.g., cryo-EM, X-ray crystallography) to map binding domains, and validate interactions via surface plasmon resonance (SPR) or co-immunoprecipitation (Co-IP).
  • Include controls such as RGD peptide competition assays to confirm specificity .
  • Follow guidelines for experimental reporting (e.g., Beilstein Journal standards), including detailed protocols for reagent concentrations, cell lines, and statistical methods .

Q. What are best practices for selecting and validating antibodies targeting integrin beta subunits in Western blot (WB) or ELISA?

  • Methodological Answer :

  • Validate antibodies using knockout cell lines or siRNA-mediated knockdown to confirm target specificity.
  • Optimize dilution ratios (e.g., 1:2000–1:16000 for WB, as tested in human HT-1080 and HUVEC cells) and document blocking conditions .
  • Cross-reference clone-specific data (e.g., clone 1A7C9 for integrin beta 1) and ensure reactivity aligns with species (human, mouse, rat) .

Q. How can researchers reconcile contradictory findings in integrin beta subunit expression levels across studies?

  • Methodological Answer :

  • Analyze methodological differences (e.g., antibody clones, cell lines, fixation protocols). For example, integrin beta 1 expression varies between epithelial vs. mesenchymal cell lines due to EMT dynamics .
  • Perform meta-analyses using systematic review frameworks (e.g., PRISMA) to identify bias or technical variability .

Advanced Research Questions

Q. What strategies are effective for resolving conflicting data on integrin beta subunit signaling pathways in cancer metastasis?

  • Methodological Answer :

  • Employ multi-omics approaches (e.g., phosphoproteomics, RNA-seq) to map context-dependent signaling nodes.
  • Use isoform-specific inhibitors (e.g., β1 vs. β3 integrin blockers) in 3D invasion assays to isolate pathway contributions .
  • Validate findings across in vivo models (e.g., zebrafish xenografts) to account for microenvironmental variability .

Q. How can researchers integrate computational modeling with experimental data to predict integrin beta subunit clustering dynamics?

  • Methodological Answer :

  • Develop agent-based models (ABMs) parameterized with live-cell imaging data to simulate integrin clustering under shear stress or ligand gradients.
  • Validate predictions using super-resolution microscopy (e.g., STORM) to visualize nanoscale spatial organization .

Q. What frameworks are recommended for ethical and reproducible reporting of integrin beta subunit research?

  • Methodological Answer :

  • Adhere to research integrity guidelines (e.g., NIH standards) for data transparency and authorship criteria .
  • Use structured repositories like Zenodo to share raw imaging data, antibody validation reports, and code for computational models .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.